molecular formula C13H16N2OS B255497 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Numéro de catalogue B255497
Poids moléculaire: 248.35 g/mol
Clé InChI: HQFJOOXQBKKWAC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, also known as BCTP, is a small molecule that has been extensively studied for its potential therapeutic applications. BCTP has been found to have a high affinity for the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a key role in the regulation of synaptic plasticity and is implicated in a range of neurological disorders. In

Mécanisme D'action

3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the brain. The mGluR5 receptor plays a key role in the regulation of synaptic plasticity, and its dysregulation has been implicated in several neurological disorders. 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one binds to the allosteric site of the mGluR5 receptor, which inhibits its activity and reduces the downstream signaling pathways that are involved in synaptic plasticity.
Biochemical and Physiological Effects:
3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has been shown to have several biochemical and physiological effects in animal models of neurological disorders. 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has been found to reduce the levels of glutamate in the brain, which is a key neurotransmitter that is implicated in several neurological disorders. 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has also been found to reduce the levels of inflammatory cytokines in the brain, which are thought to play a role in the development of several neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has several advantages for lab experiments, including its high affinity for the mGluR5 receptor, its selective antagonism of the receptor, and its ability to reduce glutamate levels in the brain. However, 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one also has several limitations, including its low solubility in water, its complex synthesis method, and its potential toxicity at high doses.

Orientations Futures

There are several future directions for research on 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, including its potential therapeutic applications in other neurological disorders, its optimization as a drug candidate, and its potential use as a tool for studying the role of the mGluR5 receptor in synaptic plasticity. Additionally, further research is needed to evaluate the safety and efficacy of 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one in humans and to identify any potential side effects or drug interactions. Overall, 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one represents a promising therapeutic candidate for the treatment of a range of neurological disorders, and further research is needed to fully explore its potential.

Méthodes De Synthèse

The synthesis of 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex multi-step process that involves the use of several reagents and solvents. The general synthetic route involves the reaction of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine with butyl isocyanate to form the corresponding urea derivative. The urea derivative is then reacted with 2-bromo-3,5-dimethylpyridine to form the final product, 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one. The overall yield of the synthesis is around 10-15%, and the purity of the final product is typically greater than 95%.

Applications De Recherche Scientifique

3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has been extensively studied for its potential therapeutic applications in a range of neurological disorders, including schizophrenia, depression, anxiety, and addiction. 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has been found to have a high affinity for the mGluR5 receptor, which is implicated in the regulation of synaptic plasticity and the development of several neurological disorders. 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has been shown to be effective in animal models of these disorders, and several clinical trials are currently underway to evaluate its efficacy in humans.

Propriétés

Nom du produit

3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Formule moléculaire

C13H16N2OS

Poids moléculaire

248.35 g/mol

Nom IUPAC

11-butyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C13H16N2OS/c1-2-3-7-15-8-14-12-11(13(15)16)9-5-4-6-10(9)17-12/h8H,2-7H2,1H3

Clé InChI

HQFJOOXQBKKWAC-UHFFFAOYSA-N

SMILES

CCCCN1C=NC2=C(C1=O)C3=C(S2)CCC3

SMILES canonique

CCCCN1C=NC2=C(C1=O)C3=C(S2)CCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.